Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester
Description
Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester (CAS 63327-57-1) is a protected derivative of aspartic acid, a non-essential amino acid. This compound features two ester groups: a tert-butyl ester at the beta-carboxyl position and a methyl ester at the alpha-carboxyl position. The Z-group (benzyloxycarbonyl) serves as a protective moiety for the amino group, enhancing stability during synthetic processes.
Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCORPWNIMSWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process generally includes the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using a benzyloxycarbonyl (Z) group.
Esterification: The carboxyl groups are esterified using tert-butyl alcohol and methanol under acidic conditions to form the beta-tert-butyl ester and alpha-methyl ester.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but on a larger scale. The use of automated synthesizers and large-scale reactors can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to aspartic acid derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Synthesis of Peptides
Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester is a crucial building block in peptide synthesis. It facilitates the formation of various bioactive peptides essential for drug development and biochemical research.
Case Study: Peptide Synthesis
In a study focusing on the synthesis of peptide analogs, Z-L-aspartic acid derivatives were utilized to create compounds that exhibited enhanced biological activity. The incorporation of this ester allowed for improved stability and reactivity in peptide chains, leading to more effective therapeutic agents .
Pharmaceutical Applications
This compound plays a vital role in the pharmaceutical industry, particularly in developing drugs targeting specific biological pathways. Its structural properties enhance the efficacy of drug formulations.
Table 1: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate in synthesizing compounds for neurological disorders. |
| Targeted Therapies | Enhances drug delivery systems through improved solubility. |
| Biologics | Key component in creating biologically active peptides. |
Biochemical Research
Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research provides insights into cellular functions and disease mechanisms.
Case Study: Enzyme Interaction Studies
In biochemical studies, this compound has been employed to investigate its interaction with various enzymes involved in metabolic processes. The results indicated that the compound could modulate enzyme activity, offering potential therapeutic implications for metabolic disorders.
Material Science
The unique chemical properties of this compound make it suitable for developing novel materials, including polymers and coatings.
Table 2: Material Science Applications
| Application Area | Description |
|---|---|
| Polymer Development | Used as a monomer to create biodegradable polymers. |
| Coatings | Enhances the durability and chemical resistance of coatings. |
Agricultural Chemistry
This compound is also explored in agricultural chemistry for developing agrochemicals that improve crop yield and resistance.
Case Study: Agrochemical Development
Research has demonstrated that formulations containing Z-L-aspartic acid derivatives can enhance plant growth and resistance to pests, contributing to sustainable agricultural practices .
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its interactions with enzymes and proteins. The ester groups can be hydrolyzed to release aspartic acid, which can then participate in various biochemical pathways .
Molecular Targets and Pathways:
Enzymes: Targets include proteases and other enzymes involved in protein metabolism.
Pathways: Involved in the urea cycle and other metabolic pathways.
Comparison with Similar Compounds
N-α-Z-L-Asparagine tert-Butyl Ester (CAS 25456-85-3)
| Property | Z-L-Aspartic Acid Beta-tert-Butyl Ester Alpha-Methyl Ester | N-α-Z-L-Asparagine tert-Butyl Ester |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅ (estimated) | C₁₆H₂₂N₂O₅ |
| Molecular Weight | ~307.34 g/mol | 322.36 g/mol |
| Functional Groups | Z-group, tert-butyl ester, methyl ester | Z-group, tert-butyl ester, amide |
| Applications | Chiral building block for heterocycles | Amino acid protection in peptides |
| Key Differences | Methyl ester at alpha-carboxyl; no amide group | Amide group (asparagine side chain) |
Z-N-Methyl-L-Aspartic Acid Beta-tert-Butyl Ester Dicyclohexylammonium Salt (CAS 42417-70-9)
| Property | This compound | Z-N-Methyl-L-Aspartic Acid Beta-tert-Butyl Ester Dicyclohexylammonium Salt |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅ | C₂₈H₄₃N₂O₅ |
| Functional Groups | Z-group, tert-butyl ester, methyl ester | Z-group, tert-butyl ester, N-methyl, dicyclohexylammonium counterion |
| Applications | Synthesis of noroxovaline derivatives | Stabilization of zwitterionic forms; enhanced crystallinity |
| Key Differences | No N-methyl or counterion | N-methylation reduces hydrogen bonding; counterion improves purification |
Simple Methyl Esters (e.g., Octanoic Acid Methyl Ester)
Methyl Methacrylate (CAS 80-62-6)
| Property | This compound | Methyl Methacrylate |
|---|---|---|
| Structure | Amino acid derivative with ester groups | Acrylate ester (CH₂=C(CH₃)COOCH₃) |
| Applications | Biochemical synthesis | Polymer production (e.g., plastics, resins) |
| Reactivity | Hydrolysis under acidic/basic conditions | Radical polymerization |
- Analysis : Methyl methacrylate’s unsaturated bond enables polymerization, a feature absent in aspartic acid esters. This highlights the divergence between biochemical and industrial ester applications .
Biological Activity
Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester (CAS Number: 63327-57-1) is a derivative of aspartic acid that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular features:
- Molecular Formula: C17H23NO6
- Molecular Weight: Approximately 337.36 g/mol
The presence of a beta-tert-butyl ester and an alpha-methyl ester group enhances its stability and reactivity, making it particularly useful in biochemical applications.
Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems. Its structural properties suggest potential interactions with neurotransmitter receptors, although specific mechanisms remain to be fully elucidated.
Anti-Fibrotic Activity
A study focused on aspartic acid derivatives, including this compound, evaluated their anti-fibrotic effects. The compound demonstrated significant inhibitory activity against collagen synthesis in liver cells (LX-2 cells), with an inhibition rate ranging from 31.18% to 49.34% when compared to controls . This suggests potential therapeutic applications in liver fibrosis treatment.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications. For instance, variations in the protective groups attached to the amino acids can significantly alter their pharmacological properties. The following table summarizes key findings related to structure-activity relationships:
| Compound Name | Inhibitory Rate (%) | Unique Features |
|---|---|---|
| This compound | 31.18 - 49.34 | Beta-tert-butyl and alpha-methyl groups |
| N-Benzyloxycarbonyl-L-aspartic Acid 4-Tert-Butyl Ester 1-Methyl Ester | Varies | Different protective group affects reactivity |
| L-Aspartic Acid | 11.33 | Natural amino acid, no modifications |
Synthesis Methods
This compound can be synthesized through various chemical methods, typically involving the protection of functional groups to facilitate selective reactions. Common approaches include:
- Esterification Reactions: Utilizing tert-butyl alcohol and methyl esters.
- Coupling Reactions: Combining protected amino acids with appropriate activating agents.
These methods allow for the production of high-purity derivatives suitable for biological testing.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various biological contexts:
- Anti-Fibrosis Study: A study demonstrated that this compound could inhibit TGFβ1-induced activation of LX-2 cells, reducing the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner .
- Neuropharmacological Research: Investigations into its effects on neurotransmitter systems have suggested that it may modulate synaptic transmission, although further studies are required to clarify these interactions.
Q & A
Q. What are the key steps and reagents for synthesizing Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester?
The synthesis involves sequential esterification and functionalization. First, N-(benzyloxycarbonyl)-L-aspartic acid beta-tert-butyl ester (I) undergoes esterification with diazomethane to introduce the alpha-methyl ester group, yielding intermediate (II). Sulfenylation is then performed using (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide (III) in the presence of n-BuLi to generate the (2R,3R)-sulfide (IV) as the major isomer . Critical reagents include diazomethane for methyl ester formation and n-BuLi as a strong base for deprotonation during sulfenylation.
Q. How is the compound characterized to confirm its structural integrity?
Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester group positions and stereochemistry. Infrared (IR) spectroscopy can confirm carbonyl stretching frequencies (C=O) of the tert-butyl and methyl ester groups. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may resolve diastereomers and assess purity, as demonstrated in analogous studies on ester derivatives .
Q. What stability considerations are critical during storage and handling?
The compound’s tert-butyl and benzyloxycarbonyl (Z) groups confer hydrolytic sensitivity. Storage under anhydrous conditions (e.g., inert atmosphere, desiccated at -20°C) is recommended. Avoid exposure to acidic/basic environments or nucleophiles that may cleave the ester bonds. Stability during reactions is maintained by using aprotic solvents like tetrahydrofuran (THF) or dichloromethane .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during sulfenylation?
The stereochemical outcome of sulfenylation (e.g., favoring the (2R,3R)-isomer) depends on reaction kinetics and steric effects. Using n-BuLi at low temperatures (-78°C) ensures controlled deprotonation, while bulky disulfides like (2,4-dinitrophenyl)-(4-methoxybenzyl)disulfide (III) enhance stereoselectivity by restricting transition-state geometries. Post-reaction analysis via chiral HPLC or crystallography is critical for quantifying enantiomeric excess .
Q. What role does this compound play in synthesizing heterocyclic frameworks?
The tert-butyl and methyl ester groups serve as orthogonal protecting groups, enabling selective deprotection for subsequent functionalization. For example, in heterocyclic synthesis, the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose the carboxylic acid for cyclization, while the methyl ester remains intact. This strategy is employed in preparing noroxovaline derivatives and peptide mimetics .
Q. How do contradictory GC-MS data arise in ester analysis, and how are they resolved?
Discrepancies in retention times or fragmentation patterns (e.g., misidentification of nonanedioic acid dimethyl ester vs. azelaic acid derivatives) may stem from column polarity or library matching errors. To resolve this, cross-validate results using alternative methods like derivatization (e.g., silylation for GC-MS) or tandem mass spectrometry (MS/MS) for fragment ion confirmation. Reference standards and retention index databases improve accuracy .
Methodological Notes
- Synthetic Optimization : For scale-up, replace diazomethane (toxic, explosive) with trimethylsilyl diazomethane (safer alternative) for methyl ester formation .
- Stereochemical Analysis : X-ray crystallography or NOESY NMR can resolve ambiguities in diastereomer configurations .
- Data Validation : Use isotopic labeling (e.g., ¹³C-methyl esters) to trace reaction pathways and validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
